REACTION_CXSMILES
|
[H-].[Na+].C([O:5][CH2:6][CH3:7])=O.[CH3:8][C:9]1[S:10][C:11]2[C:17](=[O:18])C[CH2:15][CH2:14][C:12]=2[N:13]=1.Cl>CCOCC.CO.CCCCCC>[CH3:8][C:9]1[S:10][C:11]2[C:17](=[O:18])[CH:7]([CH:6]=[O:5])[CH2:15][CH2:14][C:12]=2[N:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)CCCC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (5×150 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a brown oily crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (20% EtOAc:hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)CCC(C2=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |